molecular formula C15H14BrNO5S B2995410 N-(1,3-benzodioxol-5-ylmethyl)-5-bromo-2-methoxybenzenesulfonamide CAS No. 325809-73-2

N-(1,3-benzodioxol-5-ylmethyl)-5-bromo-2-methoxybenzenesulfonamide

Cat. No.: B2995410
CAS No.: 325809-73-2
M. Wt: 400.24
InChI Key: JICBMKRSRLFDHC-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-5-bromo-2-methoxybenzenesulfonamide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-5-bromo-2-methoxybenzenesulfonamide typically involves multiple steps, starting with the bromination of 2-methoxybenzenesulfonamide to introduce the bromo group at the 5-position. Subsequent steps include the formation of the benzodioxole ring and the attachment of the benzodioxol-5-ylmethyl group.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to manage the reactivity of the intermediates and the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound may be used to study enzyme inhibition or as a probe in biochemical assays. Its interactions with biological molecules can provide insights into cellular processes.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its sulfonamide group is known for its antibacterial properties, making it a candidate for antibiotic research.

Industry: In the industrial sector, this compound could be used in the production of specialty chemicals, dyes, or pharmaceuticals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which N-(1,3-benzodioxol-5-ylmethyl)-5-bromo-2-methoxybenzenesulfonamide exerts its effects depends on its specific application. For example, in medicinal applications, it may inhibit bacterial growth by interfering with the synthesis of folic acid, a vital component for bacterial cell division.

Molecular Targets and Pathways:

  • Bacterial Enzymes: Inhibition of dihydropteroate synthase, an enzyme involved in folic acid synthesis.

  • Cellular Pathways: Potential modulation of signaling pathways in eukaryotic cells.

Comparison with Similar Compounds

  • N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine: A structurally related compound with different functional groups.

  • N-(1,3-benzodioxol-5-ylmethyl)nonanamide: Another derivative with a longer alkyl chain.

Uniqueness: N-(1,3-benzodioxol-5-ylmethyl)-5-bromo-2-methoxybenzenesulfonamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-5-bromo-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO5S/c1-20-13-5-3-11(16)7-15(13)23(18,19)17-8-10-2-4-12-14(6-10)22-9-21-12/h2-7,17H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICBMKRSRLFDHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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